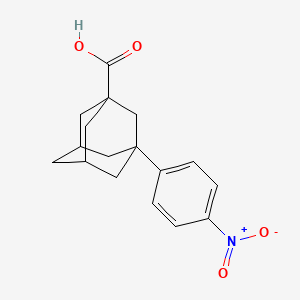

3-(4-Nitrophenyl)adamantane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-nitrophenyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYFFTQRRDPOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372046 | |

| Record name | 3-(4-nitrophenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7123-76-4 | |

| Record name | 3-(4-nitrophenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-(4-nitrophenyl)adamantane-1-carboxylic acid

Abstract

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 3-(4-nitrophenyl)adamantane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage is a valuable pharmacophore, and its functionalization allows for the precise spatial orientation of substituents to probe biological targets. This document outlines a robust synthetic protocol via Friedel-Crafts arylation, details essential purification techniques, and establishes a full analytical workflow for structural verification and purity assessment, including NMR, IR, and Mass Spectrometry.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, a perfectly symmetrical, strain-free tricyclic alkane, has emerged as a privileged scaffold in drug development and materials science. Its unique three-dimensional structure provides a rigid, bulky, and highly lipophilic core. Substituting phenyl rings for adamantane derivatives is a promising strategy to enhance lipophilicity and escape the "flatland" of traditional aromatic-heavy drug discovery.[1][2] The precise positioning of substituents on the adamantane cage allows for effective exploration of drug targets.[1] The title compound, this compound, combines this rigid scaffold with an electronically distinct nitrophenyl group and a carboxylic acid handle, making it a versatile building block for further chemical elaboration.[3]

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts reaction.[4][5] This approach involves the reaction of an adamantyl carbocation precursor with a suitable aromatic substrate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to adamantane-1-carboxylic acid and nitrobenzene as the primary starting materials. The key transformation is the formation of the C-C bond between the adamantane bridgehead carbon and the phenyl ring.

Caption: Retrosynthetic disconnection of the target compound.

Mechanistic Considerations

The chosen synthetic route is the acid-catalyzed reaction between 3-bromoadamantane-1-carboxylic acid and nitrobenzene.

-

Carbocation Formation: In the presence of a strong Lewis acid like anhydrous aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid, the bromine atom is abstracted from 3-bromoadamantane-1-carboxylic acid. This generates a stable tertiary carbocation at the bridgehead position of the adamantane cage.

-

Electrophilic Attack: The electron-rich nitrobenzene, despite the deactivating effect of the nitro group, acts as the nucleophile. The adamantyl carbocation, a potent electrophile, attacks the benzene ring. The directing effect of the nitro group favors meta-substitution; however, the steric bulk of the adamantyl group can influence the final regiochemistry, often leading to the para-substituted product as a significant isomer.

-

Rearomatization: A proton is eliminated from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring and yielding the final product.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-bromoadamantane-1-carboxylic acid and nitrobenzene.

Materials & Reagents:

-

3-Bromoadamantane-1-carboxylic acid (CAS 21816-08-0)[6]

-

Nitrobenzene (anhydrous)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromoadamantane-1-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous nitrobenzene (10-20 eq), which serves as both a reactant and a solvent. The high boiling point of nitrobenzene allows the reaction to be conducted at elevated temperatures.[7]

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution. Caution: This addition is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice containing concentrated HCl. This quenches the catalyst and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 2M HCl, water, and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product is obtained as a solid after removal of the solvent. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Step-by-step experimental workflow for synthesis and purification.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound (C₁₇H₁₉NO₄, Mol. Wt.: 301.34 g/mol ).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the adamantane cage, the aromatic protons, and the carboxylic acid proton.

-

Adamantane Protons: A series of broad multiplets between δ 1.7-2.5 ppm.[9]

-

Aromatic Protons: Two distinct doublets in the aromatic region (δ 7.5-8.3 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The doublet downfield corresponds to the protons ortho to the electron-withdrawing nitro group.

-

Carboxylic Acid Proton: A very broad singlet, typically downfield (> δ 12 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Adamantane Carbons: Signals for the adamantane cage carbons will appear in the aliphatic region (δ 28-60 ppm). The bridgehead carbons will have distinct chemical shifts.[10][11]

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm) due to the symmetry of the p-substituted ring.

-

Carboxyl Carbon: A signal in the downfield region (δ > 175 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[12]

-

C-H Stretch (Aliphatic/Aromatic): Sharp peaks just below 3000 cm⁻¹ for the adamantane C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.[13][14]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1690-1760 cm⁻¹.[12]

-

N-O Stretch (Nitro Group): Two strong, characteristic bands for the nitro group: an asymmetric stretch between 1475-1550 cm⁻¹ and a symmetric stretch between 1290-1360 cm⁻¹.[15][16]

-

C-C Stretch (Aromatic): Peaks in the 1450 to 1600 cm⁻¹ range.[14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M+): In high-resolution mass spectrometry (HRMS), the molecular ion peak should correspond to the calculated exact mass of C₁₇H₁₉NO₄.

-

Fragmentation: Common fragmentation pathways for 1-substituted adamantanes include the loss of the substituent or loss of a C₄H₉ radical. The fragmentation of the molecular ion can provide evidence of the adamantane core.[17][18]

Summary of Characterization Data

| Technique | Feature | Expected Result |

| ¹H NMR | Adamantane Protons | Multiplets, δ 1.7-2.5 ppm |

| Aromatic Protons | Two doublets, δ 7.5-8.3 ppm (J ≈ 8-9 Hz) | |

| Carboxyl Proton | Broad singlet, δ > 12 ppm | |

| ¹³C NMR | Adamantane Carbons | Signals, δ 28-60 ppm |

| Aromatic Carbons | 4 signals, δ 120-150 ppm | |

| Carboxyl Carbon | Signal, δ > 175 ppm | |

| IR (cm⁻¹) | O-H (Carboxylic Acid) | 2500-3300 (very broad, strong) |

| C=O (Carboxylic Acid) | 1690-1760 (strong, sharp) | |

| N-O (Nitro Group) | ~1520 and ~1350 (two strong bands) | |

| Mass Spec. | Molecular Ion (M+) | m/z = 301.1314 (for [M]+) |

Safety and Handling

-

Nitrobenzene: is toxic, a suspected carcinogen, and readily absorbed through the skin. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Anhydrous Aluminum Chloride: is corrosive and reacts violently with water. Handle in an inert atmosphere or a dry environment.

-

Acids and Solvents: Standard laboratory precautions should be taken when handling hydrochloric acid and organic solvents.

Conclusion

This guide details a reliable and well-characterized method for the synthesis of this compound. The Friedel-Crafts arylation provides a direct route to this valuable chemical building block. The comprehensive analytical procedures described, including NMR, IR, and mass spectrometry, are crucial for verifying the structure and ensuring the high purity required for subsequent applications in research and development, particularly within the pharmaceutical and materials science industries.

References

- Mass spectral fragmentation of substituted adamantane-2,4-diones. (n.d.).

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives.

- Nowaczyk, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2049.

- Dopfer, O., et al. (2019). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 123(47), 10395-10404.

- Lippmaa, E., et al. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.

- Kador, L., et al. (2021). Homoadamantane and Adamantane Acylphloroglucinols from Hypericum hirsutum. Planta Medica, 87(12/13), 1033-1040.

- Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (n.d.). Chemical Research in Chinese Universities.

- Peterson, I. V., et al. (2016). 1H and 13C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. Magnetic Resonance in Chemistry, 54(11), 912-915.

- This compound | CAS 7123-76-4. (n.d.). LookChem.

- IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.

- Lee, B. M. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference). (n.d.). University of South Carolina.

- Comprehensive Characterization of 3-Hydroxyadamantane-1-carboxylic acid: A Combined Spectroscopic, Topological, Pharmacokinetic Profiling and ADME Approach Targeting Neurodegenerative Disorders. (2025).

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.

- Spectroscopy of Arom

- This compound | CAS 7123-76-4. (n.d.). Mol-Instincts.

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- Compound this compound. (n.d.). Chemdiv.

- This compound | 7123-76-4. (n.d.). Maohuan Chemical.

- 7123-76-4 | this compound. (n.d.). BLDpharm.

- What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction?. (2018). Chemistry Stack Exchange.

- Li, B., et al. (2013). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. Polymer Chemistry, 4(17), 4598-4601.

- Jursic, B. S. (2015). An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. The Journal of Organic Chemistry, 80(11), 5964-5966.

- Roberts, R. M., & Khalaf, A. A. (2000). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

- 3-Bromoadamantane-1-carboxylic acid | 21816-08-0. (n.d.). ChemicalBook.

- Asghar, M. N., et al. (2024). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies, and Molecular Mechanics Generalized Born Surface Area Analysis of 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione as a Potential COX Inhibitor. Crystal Growth & Design.

- 3-Aminoadamantane-1-carboxylic acid. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lookchem.com [lookchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. 3-Bromoadamantane-1-carboxylic acid | 21816-08-0 [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound | CAS 7123-76-4 [matrix-fine-chemicals.com]

- 9. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 10. kbfi.ee [kbfi.ee]

- 11. nmrprobe.org [nmrprobe.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-(4-nitrophenyl)adamantane-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-(4-nitrophenyl)adamantane-1-carboxylic acid (CAS 7123-76-4) is a unique molecule that merges three distinct chemical motifs: a rigid, lipophilic adamantane cage; a polar, electron-withdrawing nitrophenyl group; and an ionizable carboxylic acid. This combination imparts a complex physicochemical profile that is of significant interest in medicinal chemistry and materials science. The adamantane scaffold is renowned for enhancing metabolic stability and modulating the lipophilicity of drug candidates, while the nitrophenyl and carboxyl groups introduce functionalities for molecular interactions and influence properties such as solubility and acidity.[1][2] This guide provides a comprehensive analysis of the key physicochemical properties of this compound, including established and predicted data. Furthermore, it details robust, field-proven experimental protocols for the determination of these properties, offering both the methodology and the scientific rationale to ensure data integrity and reproducibility.

Molecular Structure and Foundational Properties

The properties of this compound are a direct consequence of its unique tripartite structure. Understanding the contribution of each component is key to predicting its behavior in various chemical and biological systems.

-

Adamantane Core: This bulky, diamondoid hydrocarbon cage is highly lipophilic and metabolically stable.[1] It serves as a rigid scaffold, which can be beneficial for optimizing ligand-receptor binding interactions. Its nonpolar nature generally leads to low aqueous solubility.[3][4]

-

Carboxylic Acid Group: This functional group introduces a center of acidity and polarity. Its ability to ionize to a carboxylate anion at physiological pH is expected to significantly impact aqueous solubility, membrane permeability, and potential hydrogen bonding interactions.[5]

-

4-Nitrophenyl Group: The nitro group is strongly electron-withdrawing, which will influence the acidity (pKa) of the carboxylic acid. The aromatic ring provides a site for potential π-π stacking interactions.

A summary of the foundational properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₄ | [6][7] |

| Molecular Weight | 301.34 g/mol | [6][7] |

| Appearance | Pale yellow crystalline solid | [8] |

| Melting Point | 197 °C | [6][8] |

| Boiling Point | 481.4 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.387 g/cm³ (Predicted) | [6][8] |

| Storage Temperature | 2-8°C | [6][8] |

Aqueous Solubility

Aqueous solubility is a critical determinant of a compound's behavior in vitro and in vivo, affecting everything from bioassay reliability to oral bioavailability.[9][10] Due to the prominent lipophilic adamantane core, the parent compound, adamantane, is practically insoluble in water.[3][11] While the carboxylic acid and nitrophenyl groups increase polarity, the overall aqueous solubility of this compound is expected to be low, particularly at acidic pH where the carboxyl group is protonated.

Experimental Protocol: Kinetic Solubility Determination by Shake-Flask Method

For early-stage drug discovery, a kinetic solubility assay provides a high-throughput assessment of how a compound behaves when transitioning from an organic solvent (like DMSO) into an aqueous buffer.[10][12][13]

Principle of the Method: A concentrated stock solution of the test compound in DMSO is diluted into a physiological buffer. The solution is allowed to equilibrate for a defined period. Any compound that precipitates out of the solution is removed by filtration, and the concentration of the remaining soluble compound in the filtrate is quantified, typically by UV-Vis spectrophotometry or LC-MS.[12]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a 96-well filter plate (e.g., Millipore MultiScreen), add 196 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the PBS in triplicate. This creates a final concentration of 200 µM with 2% DMSO.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[14]

-

Filtration: Place the filter plate on a vacuum manifold and filter the contents into a fresh 96-well UV-transparent collection plate.

-

Quantification (UV-Vis):

-

Prepare a standard curve by diluting the 10 mM DMSO stock into a 50:50 mixture of acetonitrile and water to concentrations ranging from 1 µM to 200 µM.

-

Measure the UV absorbance of both the filtered samples and the standards at the compound's λ_max.

-

Calculate the concentration of the soluble compound in the filtered samples by interpolating from the standard curve.

-

-

Quality Control: Include a high-solubility and a low-solubility control compound in the assay to validate the run.

// Nodes A [label="Prepare 10 mM\nStock in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add 196 µL PBS (pH 7.4)\nto 96-well Filter Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add 4 µL Stock\nto PBS (200 µM final)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Seal & Shake\n(2 hours, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Vacuum Filter into\nUV Collection Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Prepare Standard Curve\n(1-200 µM in ACN/H2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Measure UV Absorbance\nof Samples & Standards", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Calculate Solubility (µM)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> G; F -> G; G -> H; } endom Caption: Kinetic Solubility Determination Workflow.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal concentrations.[15] The pKa value is crucial as it dictates the charge state of the molecule at a given pH, which in turn governs its solubility, lipophilicity (LogD), and ability to interact with biological targets.[16] The parent adamantane-1-carboxylic acid has a predicted pKa of approximately 4.86.[1][17] The presence of the strongly electron-withdrawing nitro group on the phenyl ring is expected to lower the pKa of the title compound, making it a stronger acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and precise method for determining pKa values.[18] It is considered a gold-standard technique in pharmaceutical development.[15]

Principle of the Method: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the titration curve as the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[15][16][19]

Step-by-Step Protocol:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[16][19]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or a water/methanol mixture) to create a solution of known concentration (e.g., 1 mM).[19] The use of a co-solvent is often necessary for compounds with low water solubility.[18]

-

Add a known volume (e.g., 20 mL) of the sample solution to a titration vessel.[16][19]

-

To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[16][19]

-

-

Initial pH Adjustment: If necessary, acidify the solution with a small amount of 0.1 M HCl to a starting pH of around 2.0 to ensure the carboxylic acid is fully protonated.[16][19]

-

Titration:

-

Place the titration vessel on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches approximately 12.[16]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest slope).

-

The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[19] This can be determined from the inflection point of the curve or by analyzing the first derivative of the plot.[20]

-

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design, influencing membrane permeability, protein binding, and metabolic clearance. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral, un-ionized form of the molecule.

-

LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an acidic compound like the one , LogD will be pH-dependent.

The adamantane cage is a classic lipophilic group, and its derivatives are known for their high lipophilicity.[2] For example, the parent amine, Amantadine, has a LogP of 2.44.[21] The addition of the polar nitro and carboxyl groups will modulate this property significantly.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP, and it is the basis for the OECD Test Guideline 107.[22][23]

Principle of the Method: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). The system is mixed thoroughly to allow the compound to partition between the two immiscible phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined analytically. The LogP is calculated from the ratio of these concentrations.[24]

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of appropriate pH for LogD measurement, e.g., pH 7.4) with n-octanol by mixing them overnight and then separating the phases.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol. The final concentration should be low enough (< 0.01 M) to avoid self-association.[24]

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube), combine a known volume of the n-octanol stock solution and the pre-saturated aqueous phase. Vary the volume ratios in triplicate runs (e.g., 1:1, 2:1, 1:2 octanol:water).[23]

-

Agitate the mixture at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required depends on the compound but is typically several hours.

-

-

Phase Separation: Separate the two phases by centrifugation to ensure a clean separation and break any emulsions.[23][24]

-

Quantification:

-

Carefully take an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration]_octanol / [Concentration]_water

-

The final value is expressed as its base-10 logarithm: LogP = log₁₀(P).

-

The final reported value should be the average of the triplicate runs, which should fall within a range of ± 0.3 log units.[24][25]

-

// Nodes A [label="Pre-saturate\nn-Octanol & Water", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Stock Solution\nin n-Octanol", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Combine Phases\n(Vary Ratios)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Agitate to Reach\nEquilibrium (e.g., 4h, 25°C)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Separate Phases\nby Centrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Quantify Concentration\nin each Phase (HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Calculate LogP:\nlog([C]oct / [C]water)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G; } endom Caption: LogP Determination by Shake-Flask Method.

Integrated Analysis and Conclusion

The physicochemical profile of this compound is a complex interplay of its constituent parts. The adamantane cage drives its lipophilicity and confers metabolic stability, making it an attractive scaffold for drug design. However, this same feature results in poor intrinsic aqueous solubility. The carboxylic acid provides an ionizable handle that can be leveraged to improve solubility at physiological pH, but its effectiveness will be dictated by the compound's pKa. The electron-withdrawing nitro group lowers this pKa, meaning the compound will be predominantly in its more soluble anionic form at pH 7.4. This balance between high lipophilicity (LogP) and pH-dependent solubility (governed by pKa) is the central challenge and opportunity in the development of this and related molecules. The robust protocols detailed herein provide the necessary framework for accurately quantifying these critical parameters, enabling informed decision-making in any research or development pipeline.

References

-

This compound Chemical Properties. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

-

Adamantane - Solubility. (n.d.). Solubility of Things. Retrieved January 17, 2026, from [Link]

-

Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(11), 7937-7949. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 17, 2026, from [Link]

-

Krasavin, M. (2017). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Future Medicinal Chemistry, 9(3), 325-343. [Link]

-

Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(11), 7937-7949. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Adamantane. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Pharmata, 3(1), 46-51. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. [Link]

-

A.8. Partition Coefficient. (n.d.). European Commission. Retrieved January 17, 2026, from [Link]

-

Hendriks, J., De Deyn, P. P., & Van der Veken, B. J. (2010). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 660(1-2), 1-13. [Link]

-

Measurement of Acidity (pKa). (n.d.). ECETOC. Retrieved January 17, 2026, from [Link]

-

1-Adamantanecarboxylic acid Chemical & Physical Properties. (n.d.). ChemSrc. Retrieved January 17, 2026, from [Link]

-

Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 17, 2026, from [Link]

-

TSCA Product Properties Test Guidelines. (2000). Code of Federal Regulations, 40 CFR 799.6755. [Link]

-

Laczko, G., & Martell, A. E. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(11), 1435. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

-

1-Adamantyl Carboxylic Acid. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

1-Adamantanecarboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Amantadine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Does anyone have information on pKa of some carboxylic acids? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Adamantane Formula, Derivatives, Structure, Uses, MSDS. (n.d.). Chemistry Learner. Retrieved January 17, 2026, from [Link]

-

Adamantane-1-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). Molbase. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). Chongqing maohuan Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Applied Sciences, 14(8), 3426. [Link]

-

1-Adamantanecarboxylic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 828-51-3: 1-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CAS 7123-76-4 [matrix-fine-chemicals.com]

- 8. This compound CAS#: 7123-76-4 [m.chemicalbook.com]

- 9. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adamantane - Wikipedia [en.wikipedia.org]

- 12. enamine.net [enamine.net]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. govinfo.gov [govinfo.gov]

- 25. enfo.hu [enfo.hu]

"3-(4-nitrophenyl)adamantane-1-carboxylic acid CAS number 7123-76-4"

An In-Depth Technical Guide to 3-(4-nitrophenyl)adamantane-1-carboxylic acid (CAS 7123-76-4) for Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

This compound, identified by CAS Number 7123-76-4, is a unique molecule that combines three critical pharmacophoric elements: a rigid, lipophilic adamantane cage; a versatile carboxylic acid handle; and an electronically distinct nitrophenyl moiety. While this specific compound is primarily documented as a research chemical or synthetic intermediate, its structural components place it at the intersection of several successful drug design strategies.[1] The adamantane scaffold is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3] This guide provides a comprehensive technical overview of this molecule, grounding its known properties in the broader, clinically validated context of adamantane derivatives to illuminate its potential for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The molecule's distinct three-dimensional structure is key to its potential utility. The adamantane core provides a bulky, rigid, and highly lipophilic anchor, which can enhance binding to hydrophobic pockets in target proteins and improve passage across biological membranes.[4] The carboxylic acid group at a bridgehead position offers a reactive site for forming amides, esters, and other derivatives, while also providing a potential point of interaction with biological targets.[5] The 4-nitrophenyl group at another bridgehead position introduces specific electronic and steric properties, which can be exploited for targeted interactions or further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7123-76-4 | [1] |

| Molecular Formula | C₁₇H₁₉NO₄ | [6] |

| Molecular Weight | 301.34 g/mol | [6] |

| Melting Point | 197 °C | [7] |

| Boiling Point | 481.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.387 g/cm³ (Predicted) | [7] |

| IUPAC Name | This compound | [6] |

| Synonyms | 1-(p-Nitrophenyl)-3-adamantanecarboxylic acid |[1][8] |

Caption: Key pharmacophoric regions of the title compound.

The Adamantane Scaffold: A Foundation for Clinical Success

The adamantane moiety is a privileged structure in drug discovery, forming the backbone of several FDA-approved drugs.[2][4] Its success stems from a unique combination of properties:

-

Lipophilicity: The hydrocarbon cage enhances solubility in lipids, which can improve absorption and penetration of biological membranes, including the blood-brain barrier.[3]

-

Metabolic Stability: The rigid, saturated structure is resistant to metabolic degradation, often increasing a drug's half-life.[9]

-

Three-Dimensionality: It provides a stable, non-planar anchor to orient pharmacophoric groups for precise interaction with target binding sites.[10]

This "lipophilic bullet" strategy has been successfully applied across diverse therapeutic areas.[10][11] Notable examples include the antiviral agent Amantadine , which targets the M2 proton channel of the influenza A virus, and Memantine , an NMDA receptor antagonist used to treat Alzheimer's disease.[2][3] More recently, adamantane-containing compounds like the DPP-4 inhibitors Saxagliptin and Vildagliptin have become critical therapies for type 2 diabetes.[2][11] The presence of this scaffold in this compound immediately suggests its potential as a building block for novel therapeutics in these and other fields.

Proposed Synthesis and Chemical Reactivity

While a specific, validated synthesis for this compound is not widely published in peer-reviewed literature, a plausible route can be designed based on established adamantane chemistry. The functionalization of the adamantane cage often proceeds through the generation of a stable bridgehead carbocation in a highly acidic medium.[12]

A logical approach would involve a two-step process starting from 1-adamantanecarboxylic acid. First, a Friedel-Crafts-type reaction with nitrobenzene could introduce the nitrophenyl group at the C-3 position. Alternatively, adamantylation of nitrobenzene could be followed by carboxylation at the remaining tertiary bridgehead position.

Generalized Laboratory Protocol: Proposed Synthesis

Disclaimer: This protocol is a representative, non-validated procedure based on established chemical principles for adamantane functionalization.[12][13] It must be adapted and optimized under appropriate laboratory conditions.

-

Carbocation Formation: To a cooled solution of concentrated sulfuric acid, slowly add 1-adamantanecarboxylic acid (1.0 eq). The acid protonates the carboxyl group, facilitating its eventual role while activating the C-3 position.

-

Arylation: Slowly add nitrobenzene (1.5 eq) to the reaction mixture, maintaining a low temperature (0-5 °C). The adamantyl cation generated in situ will attack the electron-rich phenyl ring.

-

Reaction Progression: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: The resulting precipitate, the crude product, is collected by filtration. The aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

-

Purification: The crude solid is washed thoroughly with water and a saturated sodium bicarbonate solution to remove unreacted acid. The final product is purified by recrystallization from a solvent mixture like methanol/water or by column chromatography.[14]

Caption: Proposed workflow for the synthesis of the title compound.

Predicted Biological Activity and Therapeutic Potential

There is no specific biological data for CAS 7123-76-4 in the public domain. However, by examining structurally related compounds, we can infer its potential areas of application.

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that adamantane derivatives, particularly those functionalized with thiosemicarbazides or other heterocyclic moieties, possess significant antibacterial and antifungal properties.[15][16][17] The presence of a nitrophenyl group has also been linked to antimicrobial activity in some molecular scaffolds.[15] Therefore, it is plausible that this compound or its derivatives could serve as a starting point for developing new antimicrobial agents.

-

Neuroprotective and CNS Activity: Given that adamantane's lipophilicity facilitates crossing the blood-brain barrier, derivatives are prime candidates for CNS-acting drugs.[18] Memantine, an adamantane amine, is a classic example. The carboxylic acid and nitrophenyl groups could be modified to target various CNS receptors or enzymes implicated in neurodegenerative diseases.

-

Antiviral Potential: The historical success of amantadine and rimantadine against influenza A establishes a clear precedent for adamantane-based antivirals.[4] While resistance is an issue for M2 channel inhibitors, the adamantane cage itself remains a viable scaffold for designing inhibitors of other viral targets.

Experimental Protocol: Initial Biological Screening (MTT Cytotoxicity Assay)

A logical first step in characterizing a novel compound with therapeutic potential is to assess its general cytotoxicity. The MTT assay is a standard colorimetric method for evaluating cell viability.

Step-by-Step Methodology

-

Cell Culture: Plate a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if evaluating anti-proliferative potential) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium + DMSO (vehicle control) and medium only (negative control).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

This compound (CAS 7123-76-4) represents a molecule of significant latent potential. While specific biological data is scarce, its structure is a composite of features found in numerous successful therapeutic agents. The proven value of the adamantane scaffold in improving drug-like properties provides a strong rationale for its investigation.

Future research should focus on:

-

Validated Synthesis and Derivatization: Developing and publishing a robust, high-yield synthesis for the core molecule and using its carboxylic acid handle to create a library of amide and ester derivatives.

-

Broad Biological Screening: Systematically screening this library against a wide range of targets, including bacterial and fungal strains, viral assays, and cancer cell lines.

-

Computational Studies: Employing molecular modeling to predict potential binding interactions and guide the design of derivatives with enhanced target specificity.

By leveraging the established principles of adamantane-based drug design, this compound serves as a promising and versatile starting point for the development of next-generation therapeutics.

References

Sources

- 1. Cas 7123-76-4,this compound | lookchem [lookchem.com]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS 7123-76-4 [matrix-fine-chemicals.com]

- 7. This compound CAS#: 7123-76-4 [m.chemicalbook.com]

- 8. This compound|7123-76-4-Maohuan Chemical [bschem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-(4-nitrophenyl)adamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Adamantane Scaffold in Medicinal Chemistry

Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in the field of medicinal chemistry due to its unique structural and physicochemical properties. Its three-dimensional, lipophilic nature allows it to serve as a robust scaffold for the design of therapeutic agents with enhanced metabolic stability and favorable pharmacokinetic profiles. The incorporation of the adamantane cage into a molecule can influence its binding affinity to biological targets, improve its transport across membranes, and protect it from rapid degradation. This guide provides a detailed exploration of the molecular structure of a specific adamantane derivative, 3-(4-nitrophenyl)adamantane-1-carboxylic acid, a compound with potential applications in drug discovery and materials science.

Molecular Structure and Properties

This compound is an organic compound featuring a bulky adamantane core functionalized with both a 4-nitrophenyl group and a carboxylic acid moiety at its bridgehead positions.[1][2][3] This unique combination of a rigid, non-aromatic cage, an electron-withdrawing aromatic system, and a versatile carboxylic acid group imparts specific chemical characteristics to the molecule.

| Property | Value | Source |

| CAS Number | 7123-76-4 | [1][2][4] |

| Molecular Formula | C₁₇H₁₉NO₄ | [1][2] |

| Molecular Weight | 301.34 g/mol | [1][2][3] |

| Melting Point | 197 °C | [1] |

Synthesis of this compound: A Plausible Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a scientifically sound synthetic route can be proposed based on established methodologies for the functionalization of the adamantane core. A logical approach would involve a two-step process: the arylation of the adamantane cage followed by carboxylation, or vice versa. The synthesis of a similar compound, 3-phenyl-adamantane-1-carboxylic acid, has been reported, providing a strong basis for this proposed pathway.[5]

A plausible synthetic workflow is outlined below:

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-nitrophenyl)adamantane-1-carboxylic acid

Introduction

For researchers and professionals in drug development and materials science, the adamantane scaffold offers a unique combination of rigidity, lipophilicity, and three-dimensional structure. Its derivatives are foundational in medicinal chemistry and polymer science. The compound 3-(4-nitrophenyl)adamantane-1-carboxylic acid (CAS 7123-76-4) is a bifunctional molecule incorporating the rigid adamantane cage, a reactive carboxylic acid handle, and an electron-withdrawing nitrophenyl group. This unique combination makes it a valuable building block for creating novel materials and potential therapeutic agents.

Accurate structural elucidation is paramount to understanding and utilizing this compound's potential. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Beyond presenting predicted data, this document delves into the rationale behind these predictions and outlines field-proven, robust protocols for data acquisition, reflecting the best practices in analytical chemistry.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7123-76-4 |

| Molecular Formula | C₁₇H₁₉NO₄ |

| Molecular Weight | 301.34 g/mol [1][2] |

| Melting Point | 197 °C |

| Boiling Point | 481.4 °C at 760 mmHg |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectrum

The high symmetry of the adamantane cage is broken by the two different substituents at the bridgehead positions (C1 and C3), leading to a more complex but interpretable spectrum than that of unsubstituted adamantane.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |

| ~8.20 | Doublet (d) | 2H | Ar-H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields the ortho protons significantly. |

| ~7.60 | Doublet (d) | 2H | Ar-H (meta to NO₂) | These protons are less affected by the nitro group compared to the ortho protons, thus appearing more upfield. |

| ~2.40 | Multiplet | 2H | Adamantane CH | Protons on the adamantane cage adjacent to the electron-withdrawing aromatic ring will be shifted downfield. |

| ~2.20 | Multiplet | 4H | Adamantane CH₂ | Protons on the adamantane cage. |

| ~1.90 - 2.10 | Multiplet | 8H | Adamantane CH & CH₂ | The remaining protons of the adamantane cage, with overlapping signals creating a complex multiplet region. |

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR will reveal the number of unique carbon environments. Given the substitution pattern, we expect to see 10 distinct signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 - 185 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |

| ~150 - 155 | Ar-C (ipso to nitrophenyl) | Quaternary carbon attached to the adamantane cage. |

| ~147 - 150 | Ar-C (ipso to NO₂) | The carbon atom directly attached to the nitro group is significantly deshielded. |

| ~128 - 130 | Ar-CH (meta to NO₂) | Aromatic CH carbons. |

| ~123 - 125 | Ar-CH (ortho to NO₂) | Aromatic CH carbons. |

| ~45 - 50 | C-COOH (Adamantane C1) | Bridgehead carbon attached to the carboxylic acid. |

| ~38 - 42 | C-Ar (Adamantane C3) | Bridgehead carbon attached to the nitrophenyl group. |

| ~35 - 40 | Adamantane CH₂ | Methylene carbons of the adamantane cage. |

| ~30 - 35 | Adamantane CH | Methine carbons of the adamantane cage. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[3]

1. Sample Preparation:

-

Weigh 10-15 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.[4][5]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

2. Instrument Setup & Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve the best possible homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR: Acquire a standard one-dimensional spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[3]

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will produce singlets for all carbon atoms, simplifying the spectrum. A wider spectral width (e.g., 220-240 ppm) and a longer relaxation delay (2-5 seconds) are necessary due to the longer relaxation times of carbon nuclei.[3]

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Caption: Workflow for FT-IR Analysis (Thin Film Method).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically keeps the molecule intact.

Predicted Mass Spectrum (ESI-)

In negative ion mode (ESI-), we expect to see the deprotonated molecule.

Predicted ESI- MS Data:

| m/z | Ion | Rationale |

| 300.13 | [M-H]⁻ | The most prominent peak should be the deprotonated molecule, confirming the molecular weight. |

Predicted Fragmentation Pattern (Tandem MS/MS of [M-H]⁻)

By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), we can predict the following fragmentation patterns, which are characteristic of adamantane derivatives. [6] Predicted MS/MS Fragments:

| m/z | Loss | Fragment Structure | Rationale |

| 256.14 | -CO₂ (44 Da) | Deprotonated 1-(4-nitrophenyl)adamantane | Decarboxylation is a very common fragmentation pathway for carboxylic acids. |

| 210.16 | -CO₂, -NO₂ (46 Da) | Deprotonated 1-phenyladamantane | Subsequent loss of the nitro group as NO₂. |

| 135.12 | -C₁₀H₁₄ (134 Da) | Deprotonated p-nitrotoluene | Fragmentation of the adamantane cage itself is a known pathway for these compounds. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µM) in an ESI-compatible solvent, such as a mixture of acetonitrile and water or methanol and water. [7] * To promote deprotonation for negative ion mode, it can be beneficial to add a small amount of a volatile base, such as ammonium hydroxide, to the solution. For positive ion mode, 0.1% formic acid is typically added. [7][8] * Ensure the solution is free of any particulate matter by filtering or centrifugation if necessary.

2. Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable and strong signal for the ion of interest.

-

Acquire the full scan mass spectrum in negative ion mode over an appropriate m/z range (e.g., 100-500 Da).

-

For fragmentation analysis (MS/MS), set the mass spectrometer to isolate the [M-H]⁻ ion (m/z 300.1) and apply collision energy to induce fragmentation, then scan for the resulting product ions.

Caption: Workflow for ESI-MS and Tandem MS Analysis.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound. The predicted data in this guide, based on fundamental principles and data from analogous structures, serves as a reliable benchmark for researchers. By following the detailed, field-proven protocols outlined herein, scientists and drug development professionals can ensure the acquisition of high-quality, reproducible data, thereby validating the integrity of their starting materials and intermediates. This rigorous analytical approach is the bedrock of sound scientific research and development.

References

-

LookChem. This compound (CAS 7123-76-4). Available at: [Link]

-

Molbase. This compound (CAS 7123-76-4). Available at: [Link]

-

Indian Journal of Chemistry. Mass spectral fragmentation of substituted adamantane-2,4-diones. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department. NMR Sample Preparation. Available at: [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

Rutgers University, Department of Chemistry & Chemical Biology. Electrospray Ionization (ESI) Instructions. Available at: [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

Sources

- 1. kbfi.ee [kbfi.ee]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How To [chem.rochester.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rutgers_MS_Home [react.rutgers.edu]

The Adamantane Scaffold: A Technical Guide to its Application in Modern Medicinal Chemistry

Introduction: The Diamondoid Advantage in Drug Design

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, presents a unique and powerful scaffold for medicinal chemists.[1][2] Its structure can be envisioned as the smallest repeating unit of a diamond lattice, granting it exceptional rigidity, thermal stability, and a three-dimensional, cage-like geometry.[1][3][4] First isolated from petroleum in 1933, its widespread availability through synthetic routes developed in the mid-20th century unlocked its vast potential in drug discovery.[5][6]

This guide provides an in-depth technical exploration of adamantane's role in medicinal chemistry. We will move beyond a simple listing of its applications to dissect the causal relationships between its distinct physicochemical properties and its therapeutic utility. The core principle underpinning adamantane's success is its ability to confer advantageous pharmacokinetic and pharmacodynamic properties to a parent molecule.[6][7] Its pronounced lipophilicity, a consequence of its bulky, non-polar hydrocarbon cage, is a key driver of this advantage.[8][9] The incorporation of an adamantyl group can significantly increase a molecule's calculated partition coefficient (cLogP), enhancing its ability to cross biological membranes, including the blood-brain barrier (BBB).[8] Furthermore, the rigid cage can sterically shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life.[9]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the adamantane scaffold, covering its application in antiviral, neuroprotective, anticancer, and antidiabetic agents, as well as its role in advanced drug delivery systems. Each section will be supported by detailed experimental protocols and data to ensure scientific integrity and practical applicability.

Antiviral Applications: From Influenza to Emerging Threats

The first major therapeutic breakthrough for adamantane derivatives was in the field of virology.[6][10] Amantadine (1-aminoadamantane hydrochloride) and its α-methyl derivative, Rimantadine, were among the earliest synthetic antiviral drugs approved for the prophylaxis and treatment of Influenza A infections.[11]

Mechanism of Action: Targeting the M2 Proton Channel

The primary antiviral mechanism of amantadine and rimantadine against Influenza A is the blockade of the viral M2 protein, an integral membrane protein that functions as a pH-dependent proton channel.[11][12][13] This channel is critical for the early stages of viral replication. After the virus enters the host cell via endocytosis, the endosome becomes acidified. The M2 channel allows protons to flow from the endosome into the virion, which triggers the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1)—a process known as uncoating.[12][14] By physically occluding the M2 channel, adamantane derivatives prevent this acidification and subsequent uncoating, effectively trapping the viral genome and halting replication.[15][16][17]

Caption: Mechanism of adamantane antivirals targeting the Influenza A M2 proton channel.

The Challenge of Resistance and Future Directions

Widespread resistance to amantadine and rimantadine has rendered them largely ineffective against circulating Influenza A strains.[13] Resistance primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most prevalent.[13] Despite this, the adamantane scaffold continues to be explored for its potential against other viruses, including coronaviruses, where it may interfere with viroporin E channels or down-regulate host cell proteases necessary for viral replication.[18]

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is the gold standard for quantifying viral infectivity and evaluating the efficacy of antiviral compounds.

Objective: To determine the concentration of an adamantane derivative required to inhibit influenza virus plaque formation in a cell monolayer by 50% (IC₅₀).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

12-well cell culture plates

-

Influenza A virus stock (e.g., A/WSN/33)

-

Virus Dilution Medium: Serum-Free MEM with 1 µg/mL TPCK-Trypsin and 0.3% BSA

-

Overlay Medium: A 1:1 mixture of 2X MEM and 1.6% Avicel, supplemented with 1 µg/mL TPCK-Trypsin

-

Fixing Solution: 4% Formalin in PBS

-

Primary Antibody: Mouse anti-Influenza A Nucleoprotein antibody

-

Secondary Antibody: HRP-conjugated anti-mouse antibody

-

DAB Substrate

-

Cell Seeding: The day before infection, seed MDCK cells into 12-well plates at a density of 1 x 10⁵ cells/well to ensure a confluent monolayer on the day of infection. Incubate overnight at 37°C, 5% CO₂.

-

Compound and Virus Preparation: Prepare serial dilutions of the adamantane test compound in Virus Dilution Medium. Prepare 10-fold serial dilutions of the virus stock (e.g., 10⁻² to 10⁻⁷) in the same medium.

-

Infection:

-

Aspirate the growth medium from the MDCK cell monolayers and wash twice with serum-free MEM.

-

Add 100 µL of each virus dilution to designated wells. For compound evaluation, pre-mix the virus (at a concentration that yields 50-100 plaques/well) with an equal volume of each compound dilution and add 200 µL of the mixture to the cells. Include virus-only and cell-only controls.

-

Incubate for 1 hour at 35°C, rocking the plate every 15 minutes to ensure even distribution and prevent drying.

-

-

Overlay Application:

-

Aspirate the inoculum from the wells.

-

Gently add 1 mL of the prepared Overlay Medium to each well.

-

Incubate at 35°C for 18-24 hours, or until plaques are visible.

-

-

Immunostaining:

-

Gently remove the overlay medium by suction.

-

Fix the cells by adding 0.5 mL of Fixing Solution to each well and incubating for 30 minutes at 4°C.

-

Wash the plates 2-3 times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% non-fat milk in PBS for 1 hour.

-

Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash three times with PBS.

-

Add DAB substrate and incubate until brown plaques appear (15-30 minutes).

-

-

Analysis:

-

Stop the reaction by washing with distilled water.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Neurodegenerative Disorders: Modulating Synaptic Activity

The ability of the adamantane scaffold to improve BBB penetration has made it particularly valuable for developing drugs targeting the central nervous system (CNS).[6][8] This is exemplified by Memantine, a cornerstone therapy for moderate-to-severe Alzheimer's disease.[22][23]

Mechanism of Action: NMDA Receptor Antagonism

Alzheimer's disease is associated with excitotoxicity, a pathological process where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage.[22] Memantine (1-amino-3,5-dimethyladamantane) is a moderate-affinity, non-competitive NMDA receptor antagonist.[7][22]

Its therapeutic efficacy stems from its unique voltage-dependent mechanism. Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). During synaptic transmission, a brief depolarization evicts the Mg²⁺, allowing calcium (Ca²⁺) to flow through the channel, which is essential for learning and memory. In Alzheimer's, chronic, low-level glutamate stimulation leads to persistent, partial depolarization, which is insufficient to expel Mg²⁺ but allows a damaging, sustained influx of Ca²⁺. Memantine acts as an open-channel blocker. It enters the channel when it is open and blocks it, mimicking the physiological action of Mg²⁺ but with more effective blocking kinetics. This action preferentially dampens the pathological, persistent stimulation while preserving the transient signaling required for normal synaptic function.[14][21][22]

Caption: Memantine's mechanism as a non-competitive NMDA receptor antagonist.

Experimental Protocol: High-Throughput Calcium-Flux Assay for NMDA Receptor Activity

This protocol allows for the functional screening of NMDA receptor modulators like memantine by measuring intracellular calcium changes.[22][24]

Objective: To quantify the inhibitory effect of an adamantane derivative on NMDA receptor activation in a cell-based assay.

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2A)

-

384-well black, clear-bottom cell culture plates

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

NMDA receptor co-agonists: Glutamate and Glycine

-

Test compound (e.g., Memantine)

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS)

-

Cell Seeding: Plate HEK293-NMDA cells in 384-well plates at a density that will yield a confluent monolayer (e.g., 20,000 cells/well) and incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye in Assay Buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid to prevent dye extrusion).

-

Remove growth medium from cells and add 20 µL of loading buffer to each well.

-

Incubate for 60 minutes at 37°C.

-

-

Compound Addition:

-

Prepare a "compound plate" with serial dilutions of the adamantane test compound at 4x the final desired concentration in Assay Buffer.

-

Using the plate reader's liquid handler, add 10 µL from the compound plate to the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Receptor Activation and Measurement:

-

Prepare an "agonist plate" containing a mixture of glutamate and glycine at 5x the final concentration (e.g., final concentrations of 100 µM each).

-

Place both the cell and agonist plates into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-30 seconds.

-

Initiate the automated addition of 10 µL of the agonist solution to each well.

-

Immediately begin recording the fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm) every second for 2-5 minutes to capture the calcium flux.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to controls (0% inhibition = agonist only; 100% inhibition = high concentration of a known antagonist).

-

Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.

-

Anticancer Applications: A Scaffold for Targeted Therapies

The rigid, three-dimensional nature of the adamantane scaffold is well-suited for designing inhibitors that can fit into specific binding pockets of enzymes and receptors implicated in cancer.[8] Its lipophilicity can also aid in penetrating solid tumors. Adamantane has been incorporated into derivatives of existing drugs (e.g., cisplatin) and used to develop novel agents targeting pathways like the orphan nuclear receptor Nur77.[10][25]

Synthesis and Evaluation of Novel Adamantane-Indole-Urea Derivatives

Recent research has focused on synthesizing hybrid molecules that combine the adamantane scaffold with other pharmacologically active moieties. One such series involves linking adamantane to an indole ring via a urea or thiourea group.[10][25]

Synthetic Scheme Overview: [25] The synthesis generally proceeds by first constructing the 2-adamantyl-1H-indol-5-amine core. This key intermediate is then reacted with various isocyanates or isothiocyanates to generate a library of urea or thiourea derivatives.

Caption: Workflow for the synthesis and evaluation of adamantane-based anticancer agents.

Quantitative Data: In Vitro Anti-proliferative Activity

The synthesized compounds are typically evaluated for their ability to inhibit the growth of various cancer cell lines using an MTT assay. The concentration required for 50% inhibition of cell viability (IC₅₀) is a key metric.

| Compound ID | Linker | Substitution (R-group) | H460 IC₅₀ (µM)[25] | HepG2 IC₅₀ (µM)[25] | MCF-7 IC₅₀ (µM)[25] |

| 7n | Urea | 4-chlorophenyl | 21.3 | 23.5 | >50 |

| 7s | Urea | 4-methoxyphenyl | 19.8 | 20.7 | 24.6 |

| 7w | Urea | 2,4-dichlorophenyl | 18.5 | 22.4 | 28.3 |

Data presented is illustrative of compounds showing notable activity in the cited study.

Compounds that show significant and selective cytotoxicity against cancer cells are then subjected to further mechanistic studies, such as Western blot analysis for PARP cleavage (a marker of apoptosis) or analysis of Nur77 expression.[10][25]

Antidiabetic Applications: Targeting DPP-4

The adamantane scaffold is also present in a class of oral hypoglycemic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[26] Vildagliptin and Saxagliptin are prominent examples used in the management of type 2 diabetes mellitus.

The bulky adamantyl group in these inhibitors plays a crucial role in binding to the S1 and S2 pockets of the DPP-4 enzyme, contributing to their high potency and selectivity.[27] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin release and suppressing glucagon secretion in a glucose-dependent manner. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.

Experimental Protocol: DPP-4 Inhibitor Screening Assay

This is a fluorometric assay designed for high-throughput screening of potential DPP-4 inhibitors.[14]

Objective: To measure the inhibition of recombinant human DPP-4 activity by a test compound.

Materials:

-